molecular formula C7H11NO2 B14623007 N-But-2-yn-1-yl-N-methylglycine CAS No. 58788-88-8

N-But-2-yn-1-yl-N-methylglycine

Katalognummer: B14623007
CAS-Nummer: 58788-88-8
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: CTNBSLSSWKWONG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-But-2-yn-1-yl-N-methylglycine is a compound with the molecular formula C7H11NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a but-2-yn-1-yl group and the hydrogen atom of the carboxyl group is replaced by a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-But-2-yn-1-yl-N-methylglycine typically involves the alkylation of N-methylglycine with a but-2-yn-1-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-But-2-yn-1-yl-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-But-2-yn-1-yl-N-methylglycine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-But-2-yn-1-yl-N-methylglycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The but-2-yn-1-yl group can interact with active sites of enzymes, altering their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Prop-2-yn-1-yl-N-methylglycine
  • N-Penta-2,4-diyn-1-yl-N-methylglycine
  • N-But-2-yn-1-yl-glycine

Uniqueness

N-But-2-yn-1-yl-N-methylglycine is unique due to the presence of both the but-2-yn-1-yl and N-methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

58788-88-8

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-[but-2-ynyl(methyl)amino]acetic acid

InChI

InChI=1S/C7H11NO2/c1-3-4-5-8(2)6-7(9)10/h5-6H2,1-2H3,(H,9,10)

InChI-Schlüssel

CTNBSLSSWKWONG-UHFFFAOYSA-N

Kanonische SMILES

CC#CCN(C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.